molecular formula C8H3ClF3N B1586403 4-Chloro-2-(trifluoromethyl)benzonitrile CAS No. 320-41-2

4-Chloro-2-(trifluoromethyl)benzonitrile

Cat. No. B1586403
CAS RN: 320-41-2
M. Wt: 205.56 g/mol
InChI Key: GRNQHTXPUDZMGB-UHFFFAOYSA-N
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Patent
US06107488

Procedure details

4.47 g of the product obtained in Stage 1 above, 11.2 ml of triglyme, 2.78 g of 5,5-dimethyl hydantoin and 1.34 g of cuprous oxide are introduced then the suspension is agitated and taken to 215° C. for 4 hours. Then it is returned to ambient temperature, followed by filtering, washing with 4.5 ml of triglyme and agitating without exceeding 25° C., 4.5 ml of 22°Be concentrated ammonium hydroxide, 26 ml of water and 4.5 ml of toluene. Agitation is carried out for 15 minutes at 20° C. then the reaction medium is cooled down to -10° C., agitation is carried out for 1 hour, followed by separating, washing with 2.2 ml of toluene then 4.5 ml of water and drying. In this way 1.98 g of expected product (brown crystals) is obtained. M.p.=210° C.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
1.34 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5](Cl)[CH:6]=[CH:7][C:8]=1[C:9]#[N:10].COCCOCCOCCOC.[CH3:26][C:27]1([CH3:34])[NH:31][C:30](=[O:32])[NH:29][C:28]1=[O:33]>>[CH3:26][C:27]1([CH3:34])[C:28](=[O:33])[N:29]([C:5]2[CH:6]=[CH:7][C:8]([C:9]#[N:10])=[C:3]([C:2]([F:13])([F:12])[F:1])[CH:4]=2)[C:30](=[O:32])[NH:31]1

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1C#N)Cl)(F)F
Name
Quantity
11.2 mL
Type
reactant
Smiles
COCCOCCOCCOC
Name
Quantity
2.78 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
cuprous oxide
Quantity
1.34 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the suspension is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is returned to ambient temperature
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washing with 4.5 ml of triglyme
STIRRING
Type
STIRRING
Details
agitating
CUSTOM
Type
CUSTOM
Details
without exceeding 25° C.
WAIT
Type
WAIT
Details
Agitation is carried out for 15 minutes at 20° C.
Duration
15 min
WAIT
Type
WAIT
Details
agitation is carried out for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
by separating
WASH
Type
WASH
Details
washing with 2.2 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
4.5 ml of water and drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.